

Core Principle: The Reversible Desthiobiotin-Streptavidin Interaction

Author: BenchChem Technical Support Team. **Date:** January 2026

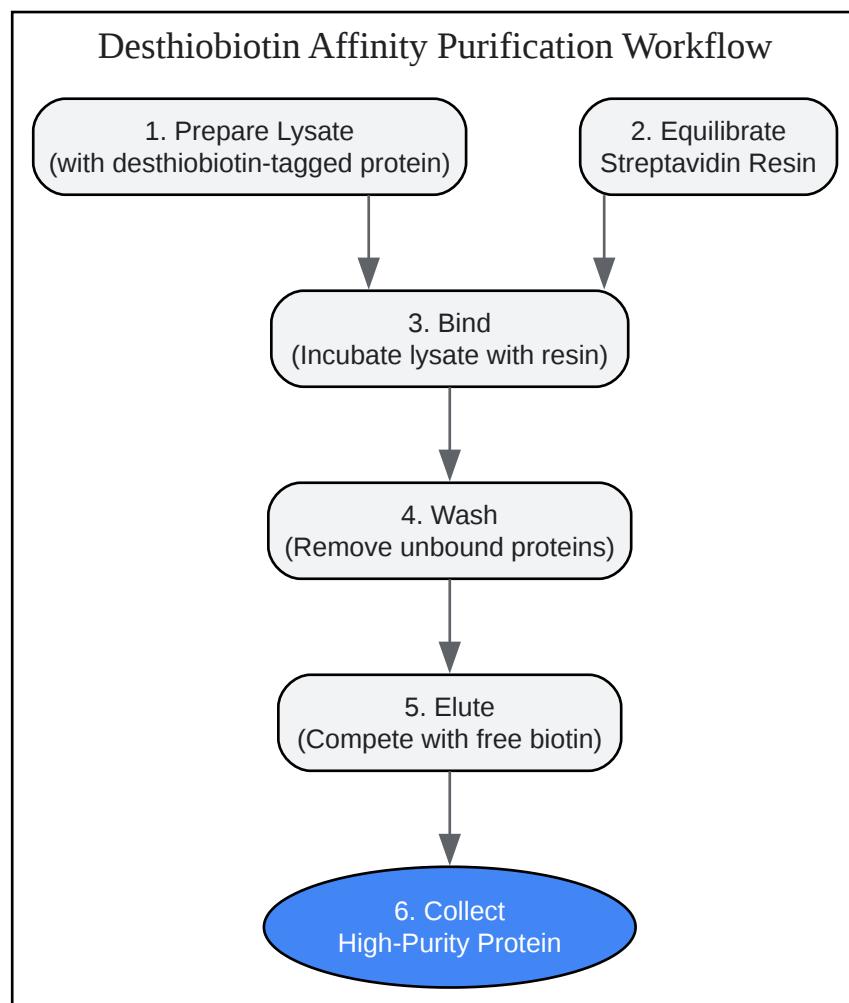
Compound of Interest

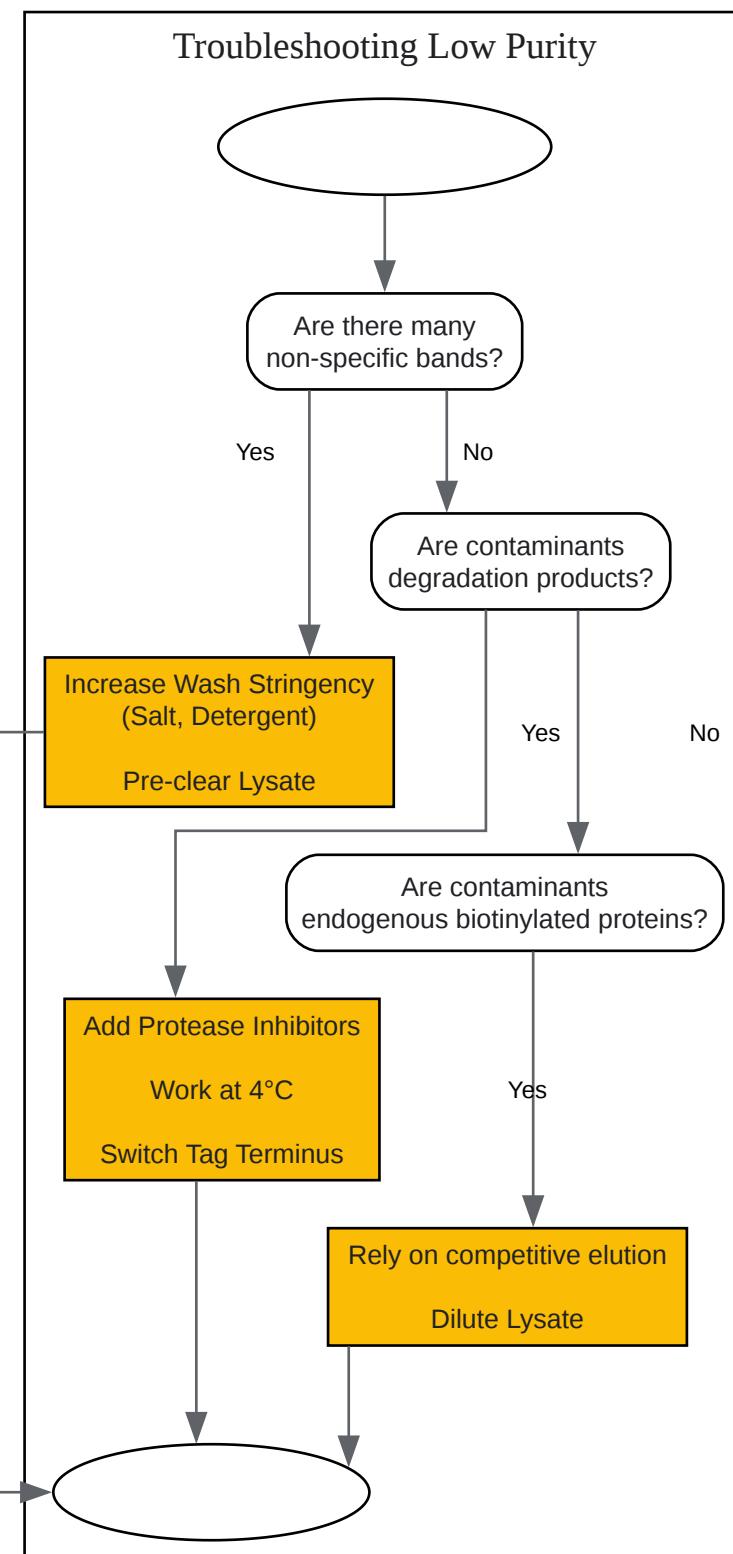
Compound Name: *Desthiobiotin*

Cat. No.: *B1147357*

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Desthiobiotin is a sulfur-free analog of biotin.^[5] This structural difference results in a lower binding affinity for streptavidin (or engineered variants like Strep-Tactin®) compared to biotin ($K_d \approx 10-11$ M for **desthiobiotin** vs. 10-15 M for biotin).^{[5][6]} This interaction is still highly specific and strong enough for efficient capture, but it allows for gentle elution via competitive displacement with an excess of free biotin.^{[2][7]} This gentle elution is the system's primary advantage, minimizing the co-elution of non-specifically bound proteins that might be released under harsh conditions.^[8]



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- To cite this document: BenchChem. [Core Principle: The Reversible Desthiobiotin-Streptavidin Interaction]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1147357#strategies-to-improve-the-purity-of-desthiobiotin-purified-proteins>]

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